molecular formula C21H17N3O2 B5579084 N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide

N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide

Cat. No. B5579084
M. Wt: 343.4 g/mol
InChI Key: IXRBFAXEQBESED-UHFFFAOYSA-N
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Description

N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide, also known as QNZ, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. QNZ belongs to the class of quinazoline derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Scientific Research Applications

Antitumor Applications

One significant area of application for compounds related to N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide is in the development of antitumor agents. Studies have shown that water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, exhibit high growth-inhibitory activity and possess unique biochemical characteristics such as delayed, non-phase specific, cell-cycle arrest. These analogues, including compounds that are significantly more water-soluble and cytotoxic than CB30865, retain the novel biochemical characteristics of the parent compound, indicating their potential in cancer therapy (Bavetsias et al., 2002).

Antimicrobial Activities

Compounds derived from this compound have been evaluated for their antimicrobial activities. Novel 6,8-dibromo-4(3H)quinazolinone derivatives have shown potent in vitro anti-microbial activity against a range of Gram-positive and Gram-negative bacteria as well as anti-fungal activity against Candida albicans and Aspergillus flavus. This suggests the potential of these compounds in developing new antimicrobial agents (Mohamed et al., 2010).

Antiviral Properties

The exploration of novel 3-sulphonamido-quinazolin-4(3H)-One derivatives has led to the identification of compounds with significant antiviral activities against a spectrum of respiratory and biodefense viruses, including influenza A, severe acute respiratory syndrome coronavirus (SARS-CoV), dengue, yellow fever, and Venezuelan equine encephalitis viruses. This research highlights the potential of this compound derivatives in the development of antiviral drugs (Selvam et al., 2007).

properties

IUPAC Name

N-(5-oxo-2-phenyl-7,8-dihydro-6H-quinazolin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c25-17-13-7-12-16-18(17)20(24-21(26)15-10-5-2-6-11-15)23-19(22-16)14-8-3-1-4-9-14/h1-6,8-11H,7,12-13H2,(H,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRBFAXEQBESED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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